molecular formula C16H19FN2O4 B125856 (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine CAS No. 84163-52-0

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine

Cat. No. B125856
CAS RN: 84163-52-0
M. Wt: 322.33 g/mol
InChI Key: IPBANGZKRRRVCZ-PEZBUJJGSA-N
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Description

The compound is a complex organic molecule. It contains an acetyl group, a fluoro group, a hydroxy group, and a piperidine ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as bromination, acetylation, and Fries rearrangement .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring suggests a cyclic structure. The fluoro and hydroxy groups are likely attached to the phenyl ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic substitution reactions, and the hydroxy group could participate in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Analytical Characterization for Therapeutic and Non-Clinical Uses : Some derivatives of N,N-dialkylated tryptamines, which might include compounds structurally related to (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, have been analyzed for both their potential medicinal properties and recreational drug aspects. These compounds have been characterized using techniques like NMR, GC-MS, and infrared analysis, providing valuable data for research communities exploring clinical and non-clinical uses (Brandt et al., 2017).

  • Potential Neuroprotective Agent : A related compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has been identified as a potent NMDA antagonist, suggesting neuroprotective properties. This finding indicates that similar compounds, such as (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, could be explored for neuroprotective applications (Chenard et al., 1995).

  • Antisecretory Properties for Peptic Ulcer Treatment : Another structurally similar compound, 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, has shown potent gastric antisecretory activity in rats, suggesting its potential use in peptic ulcer disease treatments. This implies that compounds like (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine could have similar therapeutic applications (Scott et al., 1983).

  • Motilin Receptor Agonist : Research on N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a motilin receptor agonist, shows its effectiveness in enhancing gastrointestinal transit. This suggests that (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine could potentially have applications in gastrointestinal motility disorders (Westaway et al., 2009).

  • Molecular Structure Analysis for Drug Design : The molecular structure of a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been analyzed to understand its interactions in the crystal lattice. Such studies are essential for drug design and understanding how related compounds, including (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, might behave at a molecular level (Khan et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

[(E)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZILBVTVQBXLTN-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC(CC1)/C(=N\OC(=O)C)/C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20528079
Record name (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine

CAS RN

84163-52-0
Record name (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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